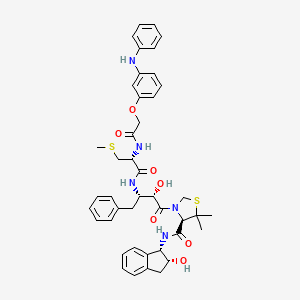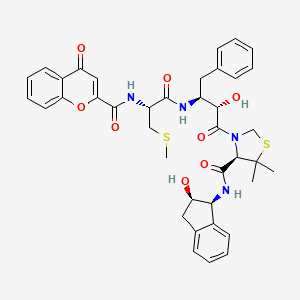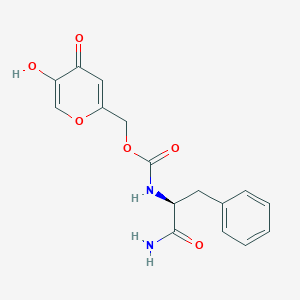![molecular formula C35H41N3O8S B10849899 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a small molecular drug with a molecular weight of 663.8 . The compound is known for its specific interactions with certain molecular targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Chemical Reactions Analysis
KNI-10260 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of functional groups that can participate in these reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KNI-10260 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and their targets. In biology, it is used to investigate cellular processes and pathways. In medicine, KNI-10260 is studied for its potential therapeutic effects, particularly in the treatment of diseases where it can modulate specific molecular targets . Additionally, the compound has applications in the industry, where it can be used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of KNI-10260 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects . The exact molecular targets and pathways involved in the action of KNI-10260 are subjects of ongoing research.
Comparison with Similar Compounds
KNI-10260 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include KNI-10265, KNI-10266, and KNI-10282 . These compounds share structural similarities with KNI-10260 but may differ in their specific interactions and effects. The uniqueness of KNI-10260 lies in its specific molecular interactions and the resulting biological effects.
Analyse Des Réactions Chimiques
KNI-10260 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of functional groups that can participate in these reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
KNI-10260 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and their targets. In biology, it is used to investigate cellular processes and pathways. In medicine, KNI-10260 is studied for its potential therapeutic effects, particularly in the treatment of diseases where it can modulate specific molecular targets . Additionally, the compound has applications in the industry, where it can be used in the development of new materials and technologies.
Mécanisme D'action
The mechanism of action of KNI-10260 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects . The exact molecular targets and pathways involved in the action of KNI-10260 are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
KNI-10260 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include KNI-10265, KNI-10266, and KNI-10282 . These compounds share structural similarities with KNI-10260 but may differ in their specific interactions and effects. The uniqueness of KNI-10260 lies in its specific molecular interactions and the resulting biological effects.
Propriétés
Formule moléculaire |
C35H41N3O8S |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
(4R)-3-[(2S,3S)-3-[[2-(2,6-dimethoxyphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H41N3O8S/c1-35(2)32(33(42)37-29-23-14-9-8-13-22(23)18-25(29)39)38(20-47-35)34(43)30(41)24(17-21-11-6-5-7-12-21)36-28(40)19-46-31-26(44-3)15-10-16-27(31)45-4/h5-16,24-25,29-30,32,39,41H,17-20H2,1-4H3,(H,36,40)(H,37,42)/t24-,25+,29-,30-,32+/m0/s1 |
Clé InChI |
UXPUZKDVSUQPJT-GBHWDNFXSA-N |
SMILES isomérique |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3OC)OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
SMILES canonique |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3OC)OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)
![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849853.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849877.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)


